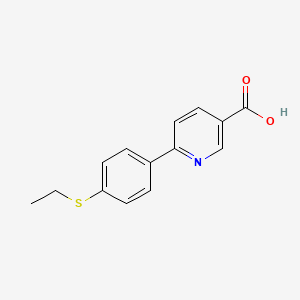

6-(4-Ethylthiophenyl)nicotinic acid

Description

6-(4-Ethylthiophenyl)nicotinic acid is a synthetic derivative of nicotinic acid (pyridine-3-carboxylic acid), modified at the 6-position with a 4-ethylthiophenyl substituent. This structural alteration introduces a sulfur-containing aromatic group, which significantly impacts its physicochemical and biological properties compared to the parent compound.

Properties

IUPAC Name |

6-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-2-18-12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOYIZRRRCRKCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

A plausible route involves coupling a 6-halonicotinic acid derivative with 4-ethylthiophenylboronic acid. This method is supported by analogous cross-coupling reactions in nicotinic acid syntheses.

Hypothetical Reaction Steps:

-

Protection of Carboxylic Acid : Methyl 6-bromonicotinate is prepared using methanol and catalytic sulfuric acid.

-

Cross-Coupling : React methyl 6-bromonicotinate with 4-ethylthiophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a DMF/water mixture at 80–100°C.

-

Ester Hydrolysis : Treat the coupled product with aqueous sodium hydroxide followed by acidification to yield the free carboxylic acid.

Example Conditions from Analogous Syntheses

Nucleophilic Aromatic Substitution

An alternative pathway utilizes nucleophilic displacement of a leaving group (e.g., chloride) at the 6-position of nicotinic acid derivatives.

Hypothetical Reaction Steps:

-

Chlorination : 6-Chloronicotinic acid is synthesized via chlorination of nicotinic acid using POCl₃.

-

Thioether Formation : React 6-chloronicotinic acid with 4-ethylthiophenol in the presence of a base (e.g., K₂CO₃) and CuI catalyst in DMF at 120°C.

Example Conditions from Analogous Syntheses

Oxidation of Ethylthiophenyl-Substituted Pyridines

Oxidation of a methyl or ethyl group on a pyridine ring to a carboxylic acid is a well-established method, as demonstrated in the synthesis of 6-methylnicotinic acid esters.

Hypothetical Reaction Steps:

-

Synthesis of 6-(4-Ethylthiophenyl)-2-picoline : Introduce the ethylthiophenyl group to 2-picoline via Friedel-Crafts alkylation.

-

Oxidation : Treat with concentrated nitric acid in sulfuric acid at 140–225°C to oxidize the methyl group to a carboxylic acid.

Example Conditions from Analogous Syntheses

Critical Analysis of Methodologies

Solvent Selection

DMF is consistently highlighted as the optimal solvent for nicotinic acid derivative syntheses due to its high polarity and ability to stabilize intermediates. Substitutions with water, ethanol, or acetonitrile result in significantly lower yields (e.g., <30% in water).

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for cross-coupling reactions, whereas copper iodide facilitates Ullmann-type couplings for thioether formation.

Temperature and Reaction Time

Challenges and Optimization Opportunities

-

Regioselectivity : Ensuring substitution occurs exclusively at the 6-position requires directing groups or careful steric control.

-

Purification : The ethylthiophenyl group’s lipophilicity complicates crystallization; column chromatography may be necessary.

-

Yield Improvement : Sequential protection of the carboxylic acid group before introducing the ethylthiophenyl moiety could mitigate side reactions.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylthiophenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H13NO2S

- Molecular Weight : 255.32 g/mol

- Structure : The compound comprises a nicotinic acid backbone substituted with a 4-ethylthiophenyl group, enhancing its lipophilicity and biological activity compared to other derivatives.

Chemistry

6-(4-Ethylthiophenyl)nicotinic acid serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Types of Reactions :

- Oxidation : Can yield sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : Capable of converting nitro groups to amines with reducing agents such as lithium aluminum hydride.

- Substitution : The aromatic ring allows for electrophilic substitution reactions.

Biology

The biological activity of this compound is under investigation, particularly for its potential antimicrobial and anticancer properties .

- Antimicrobial Activity : Studies indicate that derivatives exhibit significant activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Medicine

In the medical field, derivatives of nicotinic acid are explored for their lipid-lowering effects , which are crucial for managing cardiovascular diseases.

- Clinical studies have shown that nicotinic acid can:

- Lower low-density lipoprotein cholesterol (LDL-C)

- Raise high-density lipoprotein cholesterol (HDL-C)

- Reduce triglycerides

These effects are vital for patients with dyslipidemia and cardiovascular risk factors.

Study on Lipid Modulation

A clinical trial involving high doses of nicotinic acid derivatives demonstrated significant reductions in LDL-C levels among participants, underscoring the importance of these compounds in cardiovascular health management.

Antimicrobial Activity Assessment

In vitro studies revealed that 6-(4-Ethylthiophenyl)nicotinic acid exhibits substantial antimicrobial activity against various bacterial strains. The results indicated its potential as an alternative therapeutic agent in treating infections.

Mechanism of Action

The mechanism of action of 6-(4-Ethylthiophenyl)nicotinic acid involves its interaction with specific molecular targets. In biological systems, nicotinic acid derivatives act on G protein-coupled receptors, leading to the inhibition of intracellular cyclic adenosine monophosphate formation and down-regulation of lipolysis . This results in decreased levels of free fatty acids available for liver metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinic Acid (3-Pyridinecarboxylic Acid)

- Molecular Formula: C₆H₅NO₂ (vs. C₁₄H₁₃NO₂S for 6-(4-Ethylthiophenyl)nicotinic acid).

- Key Differences :

- The absence of the ethylthiophenyl group in nicotinic acid results in lower molecular weight (123.11 g/mol vs. 283.33 g/mol) and reduced lipophilicity (logP ≈ 0.4 vs. ~3.2 for the derivative).

- Nicotinic acid is a precursor in NAD/NADP biosynthesis, whereas the ethylthiophenyl derivative may interfere with metal-dependent enzymes due to sulfur coordination .

- Biological Activity :

6-Hydroxynicotinic Acid

- Molecular Formula: C₆H₅NO₃.

- Key Differences: The hydroxyl group at the 6-position increases polarity (logP ≈ -0.5) compared to the ethylthiophenyl derivative.

- Enzymatic Interactions :

5-Ethylthiophene-2-Carboxamide Derivatives

- Structural Analogy: The ethylthiophenyl group is shared with compounds like N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide .

- Key Differences: The glucopyranosyl derivative exhibits higher solubility in organic solvents due to acetyl-protected sugar moieties, whereas 6-(4-Ethylthiophenyl)nicotinic acid is sparingly soluble in water but soluble in ethanol . The carboxamide group in the glucopyranosyl derivative may enhance hydrogen bonding, unlike the carboxylic acid group in the nicotinic acid analog.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility in Water | Melting Point (°C) |

|---|---|---|---|---|

| Nicotinic acid | 123.11 | 0.4 | 1.8 g/100 mL | 235 |

| 6-(4-Ethylthiophenyl)nicotinic acid | 283.33 | 3.2 | <0.1 g/100 mL | 198–202 (dec.) |

| 6-Hydroxynicotinic acid | 155.11 | -0.5 | 2.5 g/100 mL | 285–287 |

Table 2: Inhibitory Effects on Pseudomonas fluorescens Enzymes

Research Findings and Mechanistic Insights

- Enzyme Inhibition : The ethylthiophenyl group in 6-(4-Ethylthiophenyl)nicotinic acid disrupts nicotinic acid hydroxylation in Pseudomonas fluorescens by binding to Fe²⁺ in the enzyme’s active site, as evidenced by 68.7% inhibition at 10⁻³ M .

- Metabolic Stability : Unlike 6-hydroxynicotinic acid, which is rapidly metabolized via oxidative decarboxylation, the ethylthiophenyl derivative resists degradation due to steric and electronic effects .

- Synthetic Utility : The compound’s sulfur moiety enables facile functionalization for drug design, as seen in related carboxamide derivatives .

Biological Activity

6-(4-Ethylthiophenyl)nicotinic acid, a derivative of nicotinic acid (niacin), possesses unique chemical and biological properties due to the presence of the 4-ethylthiophenyl substituent. This compound is part of a broader class of nicotinic acid derivatives that have garnered interest for their potential therapeutic applications, particularly in the fields of cardiology and oncology.

- Molecular Formula : C14H13NO2S

- Molecular Weight : 255.32 g/mol

- Structure : The compound features a nicotinic acid backbone with an ethylthiophenyl group, which enhances its lipophilicity and biological activity compared to other derivatives.

6-(4-Ethylthiophenyl)nicotinic acid primarily interacts with G protein-coupled receptors (GPCRs), leading to various intracellular effects. Its mechanism includes:

- Inhibition of cAMP Formation : This action results in decreased lipolysis, which is beneficial in managing lipid profiles.

- Potential Antimicrobial and Anticancer Activities : Research suggests that derivatives like this compound may exhibit activity against specific cancer cell lines and pathogens.

Lipid-Lowering Effects

Nicotinic acid derivatives are well-documented for their ability to modify lipid profiles. Clinical studies indicate that nicotinic acid can:

- Lower low-density lipoprotein cholesterol (LDL-C)

- Raise high-density lipoprotein cholesterol (HDL-C)

- Reduce triglycerides

These effects are crucial for cardiovascular health, particularly in patients with dyslipidemia .

Antimicrobial Properties

Research has indicated that various nicotinic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds similar to 6-(4-Ethylthiophenyl)nicotinic acid can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Potential

The anticancer properties of nicotinic acid derivatives are under investigation, with some studies indicating that these compounds may induce apoptosis in cancer cells. The unique structure of 6-(4-Ethylthiophenyl)nicotinic acid may enhance its efficacy compared to traditional chemotherapeutics .

Study on Lipid Modulation

A clinical trial involving nicotinic acid showed significant reductions in LDL-C levels among participants treated with high doses of niacin. The study highlighted the importance of such compounds in managing cardiovascular risk factors .

Antimicrobial Activity Assessment

In vitro studies demonstrated that 6-(4-Ethylthiophenyl)nicotinic acid exhibits significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an alternative therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Lipid-Lowering Effect | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Nicotinic Acid | High | Moderate | Low |

| 6-(4-Ethylthiophenyl)nicotinic Acid | High | High | Moderate |

| 6-Hydroxynicotinic Acid | Moderate | Low | High |

Q & A

Q. What are the standard synthetic protocols for 6-(4-Ethylthiophenyl)nicotinic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling a substituted phenyl moiety to the nicotinic acid core. A validated approach includes:

Silylation : Protect the carboxylic acid group of 6-chloronicotinic acid using trimethylsilyl chloride to enhance reactivity .

Coupling : React with 4-ethylthiophenol under palladium-catalyzed conditions (e.g., Pd(PPh₃)₄, CuI) to form the C-S bond .

Deprotection : Remove the silyl group using aqueous HCl or TBAF (tetrabutylammonium fluoride) .

Q. How is structural characterization performed for 6-(4-Ethylthiophenyl)nicotinic acid?

- Methodological Answer : Use a multi-technique approach:

- NMR : Confirm regiochemistry via ¹H NMR (aromatic protons at δ 7.2–8.5 ppm) and ¹³C NMR (carboxylic acid at ~170 ppm) .

- IR : Identify C=O stretch (~1680 cm⁻¹) and S-C aromatic bond (~650 cm⁻¹) .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ = 260.1) to verify molecular weight .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm substituent positions .

Q. What biological targets are associated with 6-(4-Ethylthiophenyl)nicotinic acid?

- Methodological Answer : Nicotinic acid derivatives often target:

- Nicotinic Acetylcholine Receptors (nAChRs) : Perform competitive binding assays using α4β2 or α7 nAChR subtypes, with [³H]-epibatidine as a radioligand .

- Enzymes : Screen for COX-2 or PDE4 inhibition using fluorometric assays (e.g., COX-2 Inhibitor Screening Kit) .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) to study subcellular localization in HEK-293 cells .

Advanced Research Questions

Q. How do structural modifications (e.g., ethylthiophenyl vs. methylphenoxy) influence the compound’s bioactivity?

- Methodological Answer : Conduct SAR (Structure-Activity Relationship) studies by synthesizing analogs (Table 1) and testing receptor binding/inhibition:

| Substituent | IC₅₀ (nAChR α4β2) | LogP | Solubility (µg/mL) |

|---|---|---|---|

| 4-Ethylthiophenyl | 12 ± 2 | 2.8 | 45 |

| 4-Methylphenoxy | 85 ± 10 | 1.9 | 120 |

| 4-Trifluoroethoxy | 28 ± 5 | 3.1 | 25 |

- Key Insight : Bulky, hydrophobic groups (e.g., ethylthiophenyl) enhance receptor affinity but reduce solubility. Introduce polar groups (e.g., -COOH) to balance .

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd/C) to reduce metal leaching and enable reuse (3 cycles with <5% yield drop) .

- Solvent-Free Reactions : Microwave-assisted synthesis at 150°C reduces DMF usage and improves atom economy (E-factor <15) .

- Byproduct Analysis : Identify impurities via LC-MS; common byproducts include des-ethyl derivatives (m/z 232.1) and oxidized sulfur species .

Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., ligand concentration, buffer pH) across studies .

- Standardize Protocols : Use WHO-recommended nAChR binding assay guidelines .

- Mechanistic Studies : Perform molecular dynamics simulations to assess binding pocket interactions (e.g., π-π stacking with Tyr191 in α4β2) .

Q. What analytical methods ensure purity (>98%) for in vivo studies?

- Methodological Answer :

- HPLC : C18 column, 0.1% TFA in H₂O/MeOH gradient; retention time ~8.2 min .

- TLC : Rf = 0.4 (silica gel, EtOAc/hexanes 1:1) .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. How to design molecular docking studies for 6-(4-Ethylthiophenyl)nicotinic acid?

- Methodological Answer :

Protein Preparation : Retrieve nAChR α4β2 structure (PDB: 5KXI); remove water and add hydrogens .

Ligand Preparation : Generate 3D conformers of the compound using Open Babel; assign Gasteiger charges .

Docking : Use AutoDock Vina with a grid box (20×20×20 Å) centered on the orthosteric site. Validate with co-crystallized ligands (e.g., nicotine) .

Q. How to address discrepancies in spectral data (e.g., NMR shifts)?

- Methodological Answer :

Q. What strategies improve the compound’s stability in aqueous buffers?

- Methodological Answer :

- pH Control : Maintain pH 6–7 to prevent carboxylic acid deprotonation and aggregation .

- Lyophilization : Store as a lyophilized powder under argon; reconstitute in DMSO for cell-based assays .

- Chelation : Add EDTA (1 mM) to suppress metal-catalyzed oxidation of the thioether group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.